PUMA BH3

Apoptosis Protein-Protein Interaction Bcl-2 Family

Choose PUMA BH3 for its uniquely broad, high-affinity binding to all five major pro-survival Bcl-2 proteins (Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1/A1), a capability absent in selective peptides like BAD or NOXA BH3. This makes it the superior positive control for BH3 profiling (measuring mitochondrial priming) and a reliable Bak activator (Kd 26 nM). Its 'double-bolt lock' mechanism is essential for studying resistance to BH3-mimetic drugs, ensuring maximal MOMP signal where other peptides fail.

Molecular Formula C100H162N34O32S
Molecular Weight 2384.6 g/mol
Cat. No. B15582536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePUMA BH3
Molecular FormulaC100H162N34O32S
Molecular Weight2384.6 g/mol
Structural Identifiers
InChIInChI=1S/C100H162N34O32S/c1-13-47(6)78(134-90(159)62(27-31-75(142)143)126-84(153)56(21-16-33-111-98(105)106)121-81(150)50(9)119-91(160)66(39-53-43-114-55-20-15-14-19-54(53)55)131-89(158)61(25-29-71(102)137)125-87(156)59(120-52(11)135)26-30-74(140)141)97(166)115-44-73(139)116-49(8)80(149)122-60(24-28-70(101)136)88(157)129-64(37-45(2)3)93(162)124-58(23-18-35-113-100(109)110)85(154)123-57(22-17-34-112-99(107)108)86(155)127-63(32-36-167-12)83(152)118-51(10)82(151)128-68(41-76(144)145)95(164)133-69(42-77(146)147)96(165)130-65(38-46(4)5)94(163)132-67(40-72(103)138)92(161)117-48(7)79(104)148/h14-15,19-20,43,45-51,56-69,78,114H,13,16-18,21-42,44H2,1-12H3,(H2,101,136)(H2,102,137)(H2,103,138)(H2,104,148)(H,115,166)(H,116,139)(H,117,161)(H,118,152)(H,119,160)(H,120,135)(H,121,150)(H,122,149)(H,123,154)(H,124,162)(H,125,156)(H,126,153)(H,127,155)(H,128,151)(H,129,157)(H,130,165)(H,131,158)(H,132,163)(H,133,164)(H,134,159)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)
InChIKeyWAUBIEFUAKDOLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PUMA BH3 Peptide: A Pan-Pro-Survival Bcl-2 Binding Profile in Apoptosis Research


PUMA BH3 is a peptide derived from the BH3 domain of the p53-upregulated modulator of apoptosis (PUMA), a member of the Bcl-2 protein family [1]. Unlike other BH3-only proteins, it functions as a direct activator of the pro-apoptotic effector Bak, binding with an affinity (Kd) of 26 nM . Its primary differentiator is its ability to bind all major pro-survival Bcl-2 family members (Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1) with high affinity, which underlies its potent and broad pro-apoptotic activity [1][2].

Why PUMA BH3 Cannot Be Substituted with BAD or NOXA BH3 Peptides


The selection of a BH3 peptide in apoptosis research is critically dependent on its specific binding profile. Simple substitution of PUMA BH3 with analogs like BAD BH3 or NOXA BH3 fails because these peptides exhibit restricted binding to pro-survival Bcl-2 proteins [1]. BAD BH3 cannot bind Mcl-1, and NOXA BH3 primarily targets Mcl-1 and Bfl-1, making them ineffective in cellular contexts requiring the neutralization of multiple pro-survival proteins like Bcl-2 or Bcl-xL [2]. Using a peptide with an incorrect selectivity profile yields false negatives in functional assays and leads to misinterpretation of apoptotic dependencies [3].

Quantitative Evidence for PUMA BH3 Peptide Differentiation and Selection


PUMA BH3 vs. BAD BH3: Quantifying Broader Binding Affinity to Pro-Survival Targets

PUMA BH3 binds to all five major anti-apoptotic proteins, whereas BAD BH3 exhibits a narrower profile, showing negligible binding to Mcl-1. The binding affinities (Kd) measured by surface plasmon resonance (SPR) for Mcl-1 are >10,000 nM for BAD BH3 compared to a high-affinity interaction for PUMA BH3 [1][2].

Apoptosis Protein-Protein Interaction Bcl-2 Family

PUMA BH3 vs. NOXA BH3: Quantifying Superior Induction of Mitochondrial Priming

In a BH3 profiling assay on 10 non-small cell lung cancer (NSCLC) cell lines, the PUMA BH3 peptide induced significantly higher mean mitochondrial depolarization (a measure of apoptotic priming) compared to the NOXA BH3 peptide [1].

BH3 Profiling Mitochondrial Priming Functional Assay

PUMA BH3 vs. Bim BH3: Unique Resistance to Displacement by BH3-Mimetic Drugs

In live-cell assays, the full-length PUMA protein resists displacement from anti-apoptotic proteins by BH3-mimetic drugs through a 'double-bolt lock' mechanism involving both its BH3 domain and a novel binding site in its carboxyl-terminal sequence (CTS). While BIM also exhibits this property, the specific CTS binding motif in PUMA is structurally distinct and functions independently of membrane binding, offering a unique comparative tool [1].

BH3-Mimetic Resistance Mechanism of Action Protein-Protein Interaction

PUMA BH3 is a High-Affinity Direct Activator of Bak (Kd = 26 nM)

PUMA BH3 acts as a direct activator of the pro-apoptotic effector protein Bak, a key step in mitochondrial outer membrane permeabilization. Its binding affinity (Kd) to Bak has been consistently measured at 26 nM [1].

Direct Activation Bak Binding Affinity Measurement

Optimal Applications for PUMA BH3 Peptide in Apoptosis Research and Drug Discovery


BH3 Profiling to Assess Global Mitochondrial Priming

PUMA BH3 is an ideal positive control peptide in BH3 profiling assays to measure the overall mitochondrial priming state of a cell. Its ability to engage all pro-survival Bcl-2 proteins (Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1) provides a maximal signal for mitochondrial outer membrane permeabilization (MOMP) [1]. As demonstrated in a study of 10 NSCLC cell lines, PUMA BH3 induces a robust and broad depolarization response, making it a benchmark for assessing a cell's proximity to the apoptotic threshold [2].

Investigating BH3-Mimetic Resistance Mechanisms

PUMA BH3 peptides and expression constructs are essential tools for studying resistance to BH3-mimetic cancer drugs (e.g., ABT-263). Unlike other BH3-only proteins like tBID, PUMA utilizes a unique 'double-bolt lock' mechanism involving its carboxyl-terminal sequence (CTS) to resist displacement from anti-apoptotic proteins [3]. This makes PUMA-derived reagents invaluable for elucidating the structural and mechanistic basis of therapeutic failure in cells overexpressing anti-apoptotic Bcl-2 proteins.

Positive Control for Broad Pro-Apoptotic Activity in Functional Assays

In cell death assays, PUMA BH3 serves as a reliable positive control for the direct activation of Bak and the induction of Bax/Bak-mediated apoptosis. Its high-affinity binding to Bak (Kd = 26 nM) ensures potent and reproducible activity across various cellular models, including those resistant to more selective BH3 peptides like BAD BH3 or NOXA BH3 [1].

In Vivo Studies of p53-Mediated and -Independent Apoptosis

PUMA is a key initiator of apoptosis induced by DNA damage (γ-radiation) and glucocorticoids in vivo [4]. The PUMA BH3 peptide, or constructs based on it, are crucial for dissecting the specific contribution of the PUMA/Bcl-2 protein interaction axis in these physiological processes. Its use helps delineate pathways that are distinct from those governed by other BH3-only proteins like Bim, which may play a lesser or different role in certain in vivo contexts [5].

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